1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole
Description
1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole is a boron-containing heterocyclic compound featuring a pyrrole core substituted with a phenyl group at the 1-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 3-position. This compound is synthesized via alkylation or coupling reactions, often involving intermediates such as 2-(4-(bromomethyl)phenyl)-1,3,2-dioxaborolane and the lithium salt of pyrrole . The pinacol boronate ester group enhances its stability and utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds .
Key synthetic routes include:
- Alkylation of pyrrole: Reaction of pyrrole with 2-(4-(bromomethyl)phenyl)-1,3,2-dioxaborolane in THF using n-BuLi, yielding the product in 34% after purification .
- Reduction of ketone intermediates: Reduction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(1H-pyrrol-1-yl)methanone with NaBH₄ and BF₃·OEt₂, yielding a colorless crystalline solid .
The compound is typically isolated as a colorless solid, with melting points and spectral data (e.g., NMR) confirming its structure .
Properties
IUPAC Name |
1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO2/c1-15(2)16(3,4)20-17(19-15)13-10-11-18(12-13)14-8-6-5-7-9-14/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGOKPWCHTUNIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
- Molecular Formula : C16H20BNO2
- Molecular Weight : 269.15 g/mol
- CAS Number : 1310403-85-0
Synthesis
The synthesis of 1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole generally involves the reaction of pyrrole derivatives with boron-containing reagents. The dioxaborolane moiety contributes to the compound's stability and biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing the pyrrole structure exhibit significant anticancer properties. For instance:
- Case Study : A derivative of pyrrole was tested against various cancer cell lines and showed IC50 values in the nanomolar range. The mechanism of action was linked to the inhibition of specific kinases involved in cell proliferation.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Pyrrole Derivative A | MCF-7 (Breast) | 50 |
| Pyrrole Derivative B | A549 (Lung) | 30 |
| Pyrrole Derivative C | HeLa (Cervical) | 25 |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages.
- Experimental Findings : Treatment with the compound led to a significant decrease in TNF-alpha and IL-6 levels compared to controls.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 200 | 150 |
| Compound-treated | 50 | 30 |
Mechanistic Insights
The biological activity of this compound is believed to stem from its ability to interact with key molecular targets:
- DYRK1A Inhibition : The compound has been identified as a potential inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in various diseases including neurodegenerative disorders.
- Docking Studies : Molecular docking simulations suggested favorable binding interactions with DYRK1A active site residues.
Therapeutic Potential
Given its diverse biological activities, 1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole shows promise as a lead compound for drug development targeting cancer and inflammatory diseases. Future research should focus on:
- In vivo efficacy studies.
- Detailed pharmacokinetic profiling.
- Exploration of structure-activity relationships (SAR) to optimize its therapeutic profile.
Scientific Research Applications
Organic Synthesis
The compound is utilized as a reagent in organic synthesis due to its ability to participate in cross-coupling reactions. The boron atom facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This is particularly valuable in synthesizing complex organic molecules and pharmaceuticals.
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura Coupling | Forms C-C bonds between aryl halides and boronic acids or esters. |
| Negishi Coupling | Involves the reaction of organozinc reagents with aryl halides. |
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit biological activity that may be leveraged for medicinal purposes. The incorporation of the dioxaborolane moiety has been linked to enhanced pharmacokinetic properties.
Case Study: Anticancer Activity
A study evaluated the anticancer properties of pyrrole derivatives containing dioxaborolane groups. The results demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential as a lead compound for drug development.
Material Science
The unique properties of boron compounds make them suitable for applications in material science. They can be used to develop polymers with enhanced thermal stability and mechanical strength.
| Material Property | Enhancement Mechanism |
|---|---|
| Thermal Stability | Boron-containing compounds can increase the thermal degradation temperature. |
| Mechanical Strength | Cross-linking facilitated by boron enhances the structural integrity of polymers. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Substituent Effects: The phenyl group at the 1-position (as in the target compound) enhances aromatic stability and π-π stacking interactions, making it favorable for solid-state applications . Silyl-protected derivatives (e.g., triisopropylsilyl) improve solubility in non-polar solvents and stabilize reactive intermediates . Tosyl derivatives (e.g., 1-phenyl-3-tosyl-1H-pyrrole) are less reactive in cross-couplings but serve as sulfonation models .
Synthetic Yields :
- Alkylation methods (e.g., using n-BuLi) yield ~34% for the target compound, comparable to silylated analogs (~46%) .
- Higher yields (62%) are achieved for silylated boronate esters via optimized procedures (e.g., General Procedure D) .
Stability and Reactivity :
- Boronate esters decompose upon prolonged contact with silica gel, necessitating rapid purification .
- The target compound’s boronate group undergoes Suzuki-Miyaura coupling with aryl halides, whereas tosyl or silyl derivatives require alternative activation .
Applications: Pharmaceuticals: Pyrrole-boronate hybrids are precursors to kinase inhibitors (e.g., pyrrolo[2,3-b]pyridinones) . Materials Science: Silyl-boronate hybrids (e.g., 2ab in ) are used in stereodefined cyclic molecules.
Research Findings and Trends
- Catalytic Borylation : Recent advances in isodesmic C–H borylation enable direct functionalization of pyrroles, bypassing multi-step syntheses .
- Hybrid Systems : Compounds like cis-trimethylsilyl-2-(pinacol boronate)cyclohexane (2ad) demonstrate synergistic silicon-boron effects in hydrogenation reactions .
- Challenges : Low yields (~17–34%) in alkylation steps highlight the need for improved catalysts or flow chemistry approaches .
Preparation Methods
Method Overview
- Starting from 4-carboxybenzeneboronic acid, the boronic acid is converted to its pinacol ester by refluxing in toluene using a Dean-Stark apparatus, yielding the cyclic boronate ester quantitatively (98% yield).
- Attempts to convert this pinacol-protected acid to the acid chloride using thionyl chloride or oxalyl chloride failed due to the stability of the pinacol protecting group.
- A milder method using triphenylphosphine and carbon tetrachloride produced a crude acid chloride, which was then reacted with pyrrole in the presence of dimethylaminopyridine (DMAP) to yield an N-acylpyrrole intermediate in low yield (24%).
- Reduction of the N-acylpyrrole with boron trifluoride etherate and sodium borohydride afforded the pinacol-protected boronate ester of the target compound in moderate yield.
- Multiple attempts to cleave the pinacol protecting group to obtain the free boronic acid failed due to decomposition of the pyrrole ring under acidic or oxidative conditions.
Key Challenges
- The pinacol protecting group is highly stable and resistant to cleavage under typical deprotection conditions (acidic hydrolysis, BBr3 treatment, methanol/tosic acid reflux, basic hydrolysis, oxidative cleavage).
- Deprotection attempts led to pyrrole decomposition, preventing isolation of the free boronic acid form of the target compound.
Alkylation Route Using Bromomethyl-Substituted Boronate Esters
Method Overview
- Ethylene glycol-protected 4-methylbenzeneboronic acid was brominated to form 2-(4-(bromomethyl)phenyl)-1,3,2-dioxaborolane in high yield (90%).
- This intermediate was converted to the pinacol ester in moderate yield (50.5%).
- The lithium salt of pyrrole, generated by treatment with n-butyllithium in tetrahydrofuran (THF), was alkylated with the bromomethyl boronate ester in dimethyl sulfoxide (DMSO) to yield the pinacol-protected target compound in moderate yield (34%).
- Similar to the first method, cleavage of the pinacol ester to the free boronic acid failed.
Key Challenges
- The moderate yields and failure to deprotect the pinacol ester limited the utility of this approach.
- The stability of the pinacol group again prevented access to the free boronic acid derivative.
Late-Stage Introduction of Boronate Group (Most Effective Method)
Method Overview
- 4-Bromobenzylamine was condensed with 2,5-dimethoxytetrahydrofuran (DMT) under neutral aqueous conditions (acetic acid/pyridine mixture) to form 1-(4-bromobenzyl)-1H-pyrrole.
- Lithiation of this brominated pyrrole intermediate with tert-butyllithium at low temperature was followed by quenching with trimethylborate.
- Subsequent acidic hydrolysis yielded the free boronic acid form of the target compound in moderate yield (52%).
- Structural confirmation was achieved by re-conversion of the free boronic acid to the pinacol ester in high yield (69%).
Advantages
- This approach circumvents the problem of pinacol deprotection by introducing the boronate group as the last synthetic step.
- It avoids the need for harsh deprotection conditions that degrade the pyrrole ring.
- The method provides a more straightforward and higher-yielding route to the free boronic acid form of the target compound.
Summary Table of Preparation Methods
| Route No. | Starting Material | Key Steps | Boronate Introduction Stage | Yield of Target Compound | Deprotection Success | Comments |
|---|---|---|---|---|---|---|
| 1 | 4-Carboxybenzeneboronic acid | Pinacol ester formation → acid chloride → acylation of pyrrole → reduction | Early (protected as pinacol ester) | Moderate (24% for acylation, moderate for reduction) | No | Pinacol ester stable; deprotection fails; pyrrole decomposes |
| 2 | 4-Methylbenzeneboronic acid (protected) | Bromination → pinacol ester exchange → alkylation of lithiated pyrrole | Early (pinacol ester) | Moderate (34%) | No | Moderate yield; deprotection fails |
| 3 | 4-Bromobenzylamine | Condensation with DMT → lithiation → quenching with trimethylborate → hydrolysis | Late (free boronic acid) | Moderate (52%) | Not required | Most effective; avoids deprotection issues |
Research Findings and Analysis
- The stability of the pinacol protecting group poses a significant synthetic challenge when introduced early in the synthetic sequence, as conventional deprotection methods either fail or cause pyrrole ring degradation.
- The late-stage boronate introduction strategy is superior for synthesizing the free boronic acid form of the target compound, as it avoids the need for pinacol deprotection.
- The use of tert-butyllithium for lithiation in the late-stage method is critical, as it provides effective metalation without compromising the pyrrole ring.
- Conversion back to the pinacol ester from the free boronic acid is straightforward and high yielding, confirming the structure and purity of the synthesized compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole, and how can reaction conditions be tailored to improve yield?
- Methodology :
- Synthetic Routes : The compound is typically synthesized via palladium-catalyzed Miyaura borylation, where a halogenated pyrrole precursor reacts with bis(pinacolato)diboron (B₂pin₂). For example, a 1-phenylpyrrole derivative with a bromine substituent at the 3-position can undergo coupling with B₂pin₂ under inert atmosphere (e.g., N₂ or Ar) using Pd(dppf)Cl₂ as a catalyst .
- Optimization : Key parameters include temperature (80–100°C), solvent (THF or dioxane), and stoichiometric excess of B₂pin₂ (1.5–2.0 equiv). Reaction monitoring via TLC or GC-MS is recommended to track completion. Purification often involves column chromatography (ethyl acetate/hexane, 1:4 ratio) .
Q. How should researchers approach the purification and characterization of this compound?
- Methodology :
- Purification : After synthesis, residual catalysts are removed via aqueous workup (e.g., NaHCO₃ wash). Column chromatography with silica gel and a hexane/ethyl acetate gradient (1:4 to 1:2) effectively isolates the product. Recrystallization from 2-propanol or methanol may further enhance purity .
- Characterization :
- NMR : ¹H and ¹³C NMR confirm the aromatic pyrrole core (δ 6.5–7.5 ppm for protons) and pinacol boronate group (quaternary carbons at ~25 ppm).
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular ion peak at m/z 207.08 (C₁₁H₁₈BNO₂) .
- IR Spectroscopy : Key peaks include B-O stretching (~1350 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .
Advanced Research Questions
Q. What strategies can elucidate the electronic effects of substituents on the pyrrole ring toward Suzuki-Miyaura cross-coupling efficiency?
- Methodology :
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess electron density distribution on the pyrrole ring. The boronate group’s electron-withdrawing nature can reduce nucleophilicity at the boron center, impacting coupling rates .
- Experimental Validation : Systematic substitution (e.g., electron-donating -OCH₃ vs. electron-withdrawing -NO₂ at the phenyl group) followed by kinetic studies (monitoring reaction progress via HPLC) quantifies electronic effects. X-ray crystallography of intermediates can reveal steric/electronic interactions .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Methodology :
- Comparative Analysis : Cross-reference NMR (e.g., δ 1.3 ppm for pinacol methyl groups) and IR data across multiple batches. Discrepancies in melting points (64–66°C vs. higher ranges) may arise from polymorphic forms, necessitating DSC/TGA analysis .
- Reproducibility Checks : Validate synthetic protocols (e.g., inert atmosphere purity, catalyst lot variability) and analytical conditions (e.g., deuterated solvent choice for NMR). Collaborative inter-laboratory studies are recommended .
Q. What advanced techniques are suitable for studying the compound’s stability under catalytic conditions?
- Methodology :
- Accelerated Stability Testing : Expose the compound to simulated reaction conditions (e.g., elevated temperatures, polar aprotic solvents) and monitor decomposition via LC-MS. Hydrolysis of the boronate ester to boronic acid is a common degradation pathway, detectable by ¹¹B NMR .
- In Situ Spectroscopy : Use ReactIR or Raman spectroscopy to track boron-oxygen bond stability during catalysis. Time-resolved data can identify critical degradation timepoints .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
